3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-9(2)5-10(4-8)6-13-11(14)7-16-12(13)15/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQXVLOYJHTHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)CSC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3,5-dimethylbenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Core Ring Formation via Knoevenagel Condensation
The thiazolidine-2,4-dione ring is synthesized through a Knoevenagel condensation between 2,4-thiazolidinedione and 3,5-dimethylbenzaldehyde derivatives. Piperidine catalysis in dry toluene facilitates this reaction, yielding the target compound after cyclization .
Example Reaction Pathway
Key Conditions
Nucleophilic Substitution at Carbonyl Groups
The carbonyl groups at positions 2 and 4 undergo nucleophilic substitution with amines or thiosemicarbazides. For example:
Reaction with Chlorophenylthiosemicarbazides
Characteristics
-
Products confirmed via NMR (C=O signals at 166.4–176.0 ppm, C=S at 176.3–177.8 ppm) .
-
Hybrids exhibit enhanced antibacterial activity (MIC = 3.91 mg/L) .
Alkylation/Acylation at the Methylene Group
The benzylic methylene group undergoes alky
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological activities:
-
Antidiabetic Properties :
- Thiazolidine derivatives are known for their insulin-sensitizing effects. Research indicates that compounds with thiazolidinedione structures can lower blood glucose levels and improve insulin sensitivity. In vivo studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant hypoglycemic activity in diabetic models .
- Anti-inflammatory Effects :
-
Anticancer Potential :
- Preliminary investigations suggest that thiazolidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Molecular docking studies have been conducted to predict the binding affinity of these compounds to cancer-related targets, indicating potential therapeutic pathways .
Case Study 1: Hypoglycemic Activity
In a study examining the hypoglycemic effects of thiazolidine derivatives, researchers synthesized various substituted compounds and tested their efficacy in alloxan-induced diabetic rats. The results indicated that certain derivatives significantly reduced blood glucose levels compared to controls, highlighting the therapeutic potential of this class of compounds for diabetes management .
Case Study 2: Anti-inflammatory Mechanisms
A study focused on the anti-inflammatory activity of thiazolidine derivatives involved testing their effects on human red blood cells exposed to heat-induced hemolysis. The results showed that specific compounds effectively stabilized the cell membranes, suggesting their potential as anti-inflammatory agents .
Pharmacological Insights
Recent computational studies have utilized molecular docking techniques to explore the interactions between thiazolidine derivatives and various biological targets. The findings suggest that these compounds can effectively bind to enzymes such as EGFR (Epidermal Growth Factor Receptor), which is implicated in cancer progression . Additionally, studies have indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for these compounds, supporting their development as drug candidates .
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. In medicinal chemistry, thiazolidinediones typically activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The binding of the compound to these receptors modulates gene expression, leading to improved insulin sensitivity and metabolic control.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiazolidinedione Derivatives
Thiazolidinediones share a common 1,3-thiazolidine-2,4-dione scaffold but differ in substituents at the N3 and C5 positions, leading to varied biological profiles. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Select Thiazolidinedione Derivatives
Key Observations:
Anti-Tubercular Activity: Compound 95 (5-(4-methoxybenzylidene)-TZD) demonstrates potent activity against Mycobacterium tuberculosis (MIC 1.56 µg/mL), attributed to the electron-withdrawing nitro group and methoxybenzylidene moiety enhancing target binding .
Antioxidant Potential: Coumarin-linked TZDs (e.g., 5a–r) exhibit strong radical scavenging due to the 7-hydroxycoumarin group, which donates electrons to neutralize free radicals . The target compound’s dimethylphenyl group may limit antioxidant activity compared to hydroxylated analogs.
Structural Flexibility : Rosiglitazone’s pyridylethyl chain optimizes PPARγ binding, a feature absent in the rigid 3,5-dimethylphenylmethyl group, suggesting divergent therapeutic applications (antidiabetic vs. antimicrobial/antioxidant) .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- C5 Substituents : Electron-deficient groups (e.g., nitro, methoxy) at C5 enhance anti-TB activity by improving interactions with mycobacterial enzymes . The absence of such groups in the target compound may limit its utility in this domain.
- This contrasts with smaller N3 substituents in coumarin-TZDs, which balance solubility and activity .
- Synergistic Effects : Hybrid derivatives (e.g., coumarin-TZDs) combine redox-active motifs with the TZD core, demonstrating multi-target functionality. The target compound’s simpler structure may restrict such synergies.
Biological Activity
3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazolidine ring fused with a dione functional group. The compound's molecular formula is and it possesses unique steric and electronic properties due to the presence of the dimethylphenyl substituent.
Antidiabetic Properties
Thiazolidinediones (TZDs), including derivatives like this compound, have been studied for their insulin-sensitizing effects. Research indicates that these compounds activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid storage. In vivo studies demonstrated that similar compounds exhibit significant hypoglycemic activity at doses around 35 mg/kg body weight .
Antibacterial Activity
Recent studies have shown that thiazolidine derivatives possess antibacterial properties against various strains of bacteria. For instance, compounds related to thiazolidine-2,4-diones have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The antibacterial activity was measured using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for certain derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has also been explored. Compounds were found to inhibit the denaturation of proteins and stabilize red blood cell membranes at concentrations as low as 500 μg/mL. This suggests a mechanism through which these compounds could mitigate inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- PPARγ Activation : This receptor's activation leads to enhanced insulin sensitivity and anti-inflammatory effects.
- Inhibition of Cyclooxygenase Enzymes (COX) : Some derivatives exhibit high binding affinity at COX-1 and COX-2 active sites, suggesting potential as anti-inflammatory agents .
- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Case Study 1 : A study involving diabetic rats treated with thiazolidinediones showed significant reductions in blood glucose levels compared to controls.
- Case Study 2 : Clinical trials assessing the antibacterial effects of thiazolidine derivatives against resistant bacterial strains demonstrated effective inhibition comparable to standard antibiotics.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : A reflux-based approach using thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in a DMF/acetic acid solvent system can be adapted from analogous thiazolidinedione syntheses. Reaction optimization may employ factorial design to test variables like temperature, molar ratios, and reflux duration, enabling identification of statistically significant parameters .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, as demonstrated for structurally similar imidazolidinediones, provides definitive crystallographic data .
Q. How do steric and electronic effects of the 3,5-dimethylphenyl substituent influence the compound’s reactivity?
- Methodological Answer : Comparative studies with analogs (e.g., 3-(4-hydroxyphenyl) derivatives) can isolate substituent effects. Computational tools like density functional theory (DFT) calculate electronic parameters (e.g., HOMO-LUMO gaps), while kinetic experiments assess reaction rates under varying steric conditions .
Advanced Research Questions
Q. How can computational simulations (e.g., DFT, molecular docking) predict the biological targets of this compound?
- Methodological Answer : Molecular docking against protein databases (e.g., PDB) identifies potential binding pockets. MD simulations evaluate stability of ligand-receptor complexes, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity. AI-driven platforms like COMSOL Multiphysics enable predictive modeling of pharmacokinetic properties .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Meta-analyses of dose-response curves and assay conditions (e.g., cell lines, incubation times) can identify confounding variables. Replication studies under standardized protocols (e.g., CLSI guidelines) validate reproducibility. Mechanistic studies (e.g., transcriptomics) clarify context-dependent modes of action .
Q. How can process control and membrane separation technologies improve large-scale purification of this compound?
- Methodological Answer : Membrane technologies (e.g., nanofiltration) separate by molecular weight, while process simulation tools optimize solvent selection and crystallization parameters. Real-time monitoring via PAT (Process Analytical Technology) ensures consistent purity during scale-up .
Methodological Frameworks
Q. How to integrate theoretical frameworks (e.g., reaction mechanism theories) into experimental design for this compound?
- Methodological Answer : Link hypotheses to established theories (e.g., Curtin-Hammett principle for kinetic control). Use conceptual frameworks like HSAB (Hard-Soft Acid-Base) theory to predict regioselectivity in derivatization reactions. Theoretical models guide the selection of catalysts or solvents .
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses in preclinical studies?
- Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response models) calculates EC₅₀/IC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s) compares efficacy across concentrations. Bayesian hierarchical models account for inter-study variability .
Data Presentation
| Parameter | Example Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 180–182°C | Differential Scanning Calorimetry (DSC) | |
| LogP | 2.8 ± 0.3 | HPLC-based measurement | |
| Cytotoxicity (IC₅₀) | 12.5 μM (HeLa cells) | MTT assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
